molecular formula C13H15BrN6O3S B10944245 3-(4-bromo-1H-pyrazol-1-yl)-N-[4-(carbamimidoylsulfamoyl)phenyl]propanamide

3-(4-bromo-1H-pyrazol-1-yl)-N-[4-(carbamimidoylsulfamoyl)phenyl]propanamide

Cat. No.: B10944245
M. Wt: 415.27 g/mol
InChI Key: AYYXDBVDGCJOKA-UHFFFAOYSA-N
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Description

N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a brominated pyrazole ring, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps. The process begins with the preparation of the sulfonamide intermediate, followed by the introduction of the brominated pyrazole ring. The final step involves the formation of the amide bond under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, brominated pyrazoles, and amines. Reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve the use of organic solvents, temperature control, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the brominated pyrazole ring can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the brominated pyrazole ring in N-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE imparts unique chemical properties, such as increased reactivity and the ability to participate in halogen bonding. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15BrN6O3S

Molecular Weight

415.27 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-[4-(diaminomethylideneamino)sulfonylphenyl]propanamide

InChI

InChI=1S/C13H15BrN6O3S/c14-9-7-17-20(8-9)6-5-12(21)18-10-1-3-11(4-2-10)24(22,23)19-13(15)16/h1-4,7-8H,5-6H2,(H,18,21)(H4,15,16,19)

InChI Key

AYYXDBVDGCJOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=C(C=N2)Br)S(=O)(=O)N=C(N)N

Origin of Product

United States

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